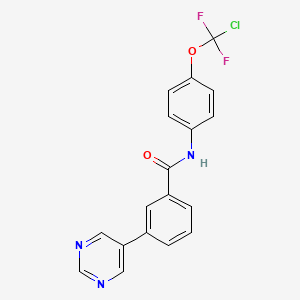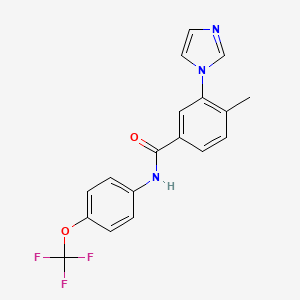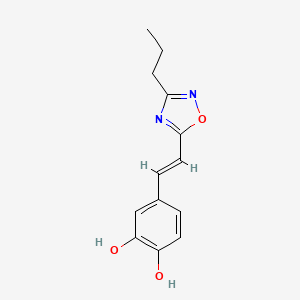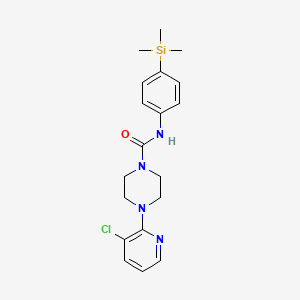![molecular formula C21H23ClFN5O3S B10834226 (2R)-4-[3-chloro-5-[(2R)-2,3-dihydroxypropyl]pyridin-2-yl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylpiperazine-1-carboxamide](/img/structure/B10834226.png)
(2R)-4-[3-chloro-5-[(2R)-2,3-dihydroxypropyl]pyridin-2-yl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylpiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“PMID25666693-Compound-115” is a synthetic compound known for its potential therapeutic applications, particularly in the treatment of various types of pain, including cancer-related pain, inflammatory pain, neuropathic pain, and osteoarthritis pain . This compound has been patented for its unique properties and effectiveness in managing these conditions .
Preparation Methods
The preparation of “PMID25666693-Compound-115” involves several synthetic routes and reaction conditions. One of the methods includes the following steps :
- Reacting an Fmoc-AA-OP side chain free amino group of a protected basic amino acid with a halogenated resin to obtain an Fmoc-AA-OP-resin.
- Coupling the Fmoc-AA-OP-resin one by one to obtain a linear peptide-resin.
- Selectively removing a protective group from the linear peptide-resin and carrying out solid-phase cyclization to obtain a cyclic peptide-resin.
- Subjecting the cyclic peptide-resin to acidic hydrolysis and ether precipitation to obtain a crude product of a cyclic polypeptide.
- Purifying and/or salt transferring and lyophilizing the crude product to obtain a pure product of the cyclic polypeptide.
Chemical Reactions Analysis
“PMID25666693-Compound-115” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents and conditions used in these reactions include:
Oxidation: Utilizes oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Involves reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Employs nucleophiles or electrophiles under specific conditions to replace functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
“PMID25666693-Compound-115” has a wide range of scientific research applications :
Chemistry: Used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic applications in pain management and other medical conditions.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of “PMID25666693-Compound-115” involves its interaction with specific molecular targets and pathways . It acts as a ligand-activated non-selective calcium permeant cation channel involved in the detection of noxious chemical and thermal stimuli . This compound mediates proton influx and may be involved in intracellular acidosis in nociceptive neurons, contributing to the mediation of inflammatory pain and hyperalgesia .
Comparison with Similar Compounds
“PMID25666693-Compound-115” can be compared with other similar compounds, such as capsaicin and other vanilloid receptor agonists . While these compounds share some similarities in their mechanisms of action, “PMID25666693-Compound-115” is unique in its specific molecular interactions and therapeutic applications . Similar compounds include:
- Capsaicin
- Resiniferatoxin
- Olvanil
These compounds also target the transient receptor potential cation channel subfamily V member 1 (TRPV1), but “PMID25666693-Compound-115” exhibits distinct properties and effectiveness in managing various types of pain .
Properties
Molecular Formula |
C21H23ClFN5O3S |
|---|---|
Molecular Weight |
480.0 g/mol |
IUPAC Name |
(2R)-4-[3-chloro-5-[(2R)-2,3-dihydroxypropyl]pyridin-2-yl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylpiperazine-1-carboxamide |
InChI |
InChI=1S/C21H23ClFN5O3S/c1-12-10-27(19-16(22)7-13(9-24-19)6-15(30)11-29)4-5-28(12)21(31)26-20-25-17-3-2-14(23)8-18(17)32-20/h2-3,7-9,12,15,29-30H,4-6,10-11H2,1H3,(H,25,26,31)/t12-,15-/m1/s1 |
InChI Key |
SRAUTTLRNBOIMG-IUODEOHRSA-N |
Isomeric SMILES |
C[C@@H]1CN(CCN1C(=O)NC2=NC3=C(S2)C=C(C=C3)F)C4=C(C=C(C=N4)C[C@H](CO)O)Cl |
Canonical SMILES |
CC1CN(CCN1C(=O)NC2=NC3=C(S2)C=C(C=C3)F)C4=C(C=C(C=N4)CC(CO)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-amino-N-[4-[(5S,7S)-7-hydroxy-8-methylidene-4-oxaspiro[2.5]octan-5-yl]pyridin-3-yl]-6-phenylpyrazine-2-carboxamide](/img/structure/B10834155.png)

![N-[4-[(2R,4R,4aS,8aR)-4,4a-dihydroxy-2,3,4,5,6,7,8,8a-octahydrochromen-2-yl]pyridin-3-yl]-3-amino-6-phenylpyrazine-2-carboxamide](/img/structure/B10834169.png)
![4-amino-N-[5-[[2-[(4-fluorophenyl)methyl]-5-methylpyrazole-3-carbonyl]amino]-2-methylphenyl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B10834173.png)



![1-(4-(trifluoromethyl)-2-(pyrrolidin-1-yl)benzyl)-3-(2,3-dihydro-2-oxo-1H-benzo[d]imidazol-4-yl)urea](/img/structure/B10834207.png)
![4-[3-chloro-5-[(2R)-2,3-dihydroxypropyl]pyridin-2-yl]-N-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carboxamide](/img/structure/B10834209.png)
![1-(6-fluoro-3-methylisoquinolin-5-yl)-3-[(1R,3R)-3-(2-fluorophenyl)cyclopentyl]urea](/img/structure/B10834210.png)
![1-[(1R,3R)-3-(2-fluorophenyl)cyclopentyl]-3-(1-methyl-2-oxoquinolin-5-yl)urea](/img/structure/B10834213.png)
![1-(6-fluoro-3-methylisoquinolin-5-yl)-3-[(1R,3R)-3-phenylcyclopentyl]urea](/img/structure/B10834217.png)
![1-(4-(trifluoromethyl)-2-(pyrrolidin-1-yl)benzyl)-3-(3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-8-yl)urea](/img/structure/B10834234.png)
